molecular formula C10H8N2O2 B1392895 Methyl 1,5-naphthyridine-3-carboxylate CAS No. 1261365-76-7

Methyl 1,5-naphthyridine-3-carboxylate

Cat. No. B1392895
M. Wt: 188.18 g/mol
InChI Key: NFTLJZNVHGAEDC-UHFFFAOYSA-N
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Description

“Methyl 1,5-naphthyridine-3-carboxylate” is a chemical compound with the empirical formula C10H8N2O2 . It is a derivative of 1,5-naphthyridine, a heterocycle that has significant importance in the field of medicinal chemistry due to its wide variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “Methyl 1,5-naphthyridine-3-carboxylate”, has been a subject of study for many years. The strategies related to their synthesis involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of “Methyl 1,5-naphthyridine-3-carboxylate” can be represented by the SMILES string COC(=O)c1cnc2cccnc2c1 . The InChI representation is 1S/C10H8N2O2/c1-14-10(13)7-5-9-8(12-6-7)3-2-4-11-9/h2-6H,1H3 .


Chemical Reactions Analysis

1,5-naphthyridine derivatives, including “Methyl 1,5-naphthyridine-3-carboxylate”, exhibit reactivity with electrophilic or nucleophilic reagents. They can undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .


Physical And Chemical Properties Analysis

“Methyl 1,5-naphthyridine-3-carboxylate” has a molecular weight of 188.18 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are 188.058577502 g/mol . The topological polar surface area is 52.1 Ų .

Scientific Research Applications

Antibacterial Properties

Methyl 1,5-naphthyridine-3-carboxylate derivatives have been explored for their antibacterial properties. For instance, certain substituted 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids exhibited potent in vitro and in vivo antibacterial activities (Bouzard et al., 1992). Moreover, esters of 2-Methyl-1,8-naphthyridine-3-carbamic acid demonstrated antimicrobial activity (Ramesh & Sreenivasulu, 2004).

Synthesis Methods

Efficient synthesis methods for methyl 1,5-naphthyridine-3-carboxylate derivatives have been developed, such as the scaleable synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde (Li et al., 2010). Other studies focused on the synthesis of various substituted naphthyridines, which are critical for their pharmacological applications (Kumar & Khan, 2017).

Neuroprotective and Enzyme Inhibitory Activities

Some 1,8-Naphthyridine derivatives, related to methyl 1,5-naphthyridine-3-carboxylate, have shown significant inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, important in neurodegenerative diseases. They also displayed neuroprotective profiles in cell models (de los Ríos et al., 2010).

Other Biological Activities

Various studies on naphthyridines, including methyl 1,5-naphthyridine-3-carboxylate derivatives, have explored their broad spectrum of biological activities. For example, some derivatives demonstrated potential as 5-HT3 receptor antagonists with anxiolytic-like activity in rodent models (Mahesh et al., 2013).

Future Directions

While specific future directions for “Methyl 1,5-naphthyridine-3-carboxylate” were not found in the retrieved papers, the study of 1,5-naphthyridine derivatives continues to be an active area of research due to their significant importance in medicinal chemistry .

properties

IUPAC Name

methyl 1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)7-5-9-8(12-6-7)3-2-4-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTLJZNVHGAEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,5-naphthyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
U Argikar, M Blatter, D Bednarczyk… - Journal of medicinal …, 2022 - ACS Publications
An imidazolone → triazolone replacement addressed the limited passive permeability of a series of protein arginine methyl transferase 5 (PRMT5) inhibitors. This increase in passive …
Number of citations: 3 pubs.acs.org

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